N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-hydroxy-3-phenylpropyl group and two methoxy groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2-hydroxy-3-phenylpropylamine.
Amide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-hydroxy-3-phenylpropylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced at the amide bond to form amines.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide
- 2-Hydroxy-3-phenoxypropyl acrylate
- 2-Hydroxy-N-(3-phenylpropyl)benzamide
Comparison: N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-16-9-14(10-17(11-16)23-2)18(21)19-12-15(20)8-13-6-4-3-5-7-13/h3-7,9-11,15,20H,8,12H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGGXTXXGCZJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(CC2=CC=CC=C2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.